(4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Overview
Description
(4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide is a complex organic compound characterized by its unique bicyclic structure and specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the carboxamide group. Common synthetic routes may involve cyclization reactions, followed by functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful consideration of factors such as temperature control, solvent choice, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. Its interactions with various biomolecules can provide insights into structure-activity relationships.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar structural features and reactivity.
Uniqueness
What sets (4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide apart is its unique bicyclic structure and specific stereochemistry. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z,8E)-N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-16-13-14-18(15-17(16)2)23-22(24)21-19-11-9-7-5-3-4-6-8-10-12-20(19)21/h5-8,13-15,19-21H,3-4,9-12H2,1-2H3,(H,23,24)/b7-5-,8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYJWHKSWOEMFB-CGXWXWIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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